

A Comparative Analysis of CK-963: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: CK-963

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For Researchers, Scientists, and Drug Development Professionals

CK-963 is a novel cardiac troponin activator designed to enhance cardiac contractility. This guide provides a comprehensive comparison of its effects observed in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **CK-963**'s activity from biochemical and physiological assessments.

Table 1: In Vitro Biochemical Potency and Binding Affinity of **CK-963**

Parameter	Value	Description
Biochemical Potency (AC40)	0.7 μ M	The concentration of CK-963 required to achieve 40% activation in a cardiac myofibril ATPase assay.
Dissociation Constant (Kd)	11.5 \pm 3.2 μ M	A measure of the binding affinity of CK-963 to a cardiac troponin chimera, as determined by isothermal calorimetry. [1] [2] [3]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Profile of **CK-963** in Rats

Parameter	Value	Condition
Increase in Fractional Shortening	~10%	At 0.4 μ M unbound plasma concentration.[1][2]
Increase in Fractional Shortening	~40%	At 1.2 μ M unbound plasma concentration.[1][2]
Maximum Increase in Fractional Shortening	Up to 95%	At the highest tested plasma concentrations (~100 μ M).[1][2][3]
Clearance	< 25% of hepatic blood flow	Intravenous (IV) administration.[1][2]
Half-life ($t_{1/2}$)	0.6 to 2.3 hours	Intravenous (IV) administration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cardiac Myofibril ATPase Assay

This assay measures the enzymatic activity of cardiac myofibrils, which is an indicator of contractility.

Objective: To determine the effect of **CK-963** on the calcium-dependent ATPase activity of cardiac myofibrils.

Procedure:

- Preparation of Myofibrils: Purified canine cardiac myofibrils are prepared and washed to remove membrane contaminants.
- Incubation: The myofibrils (1 mg/mL) are incubated in a solution containing 130 mM KCl, 20 mM imidazole (pH 7.0), 6 mM $MgCl_2$, 1 mM EGTA, varying concentrations of $CaCl_2$ (to

achieve a range of free calcium concentrations), 1 mM creatine phosphate, and 0.1 mg/mL creatine phosphokinase at 25°C.

- **Initiation of Reaction:** The reaction is initiated by the addition of ATP.
- **Measurement:** The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate liberated over time. Samples are taken at various time points, and the reaction is stopped by the addition of cold 10% trichloroacetic acid.
- **Data Analysis:** The ATPase activity is plotted against the free calcium concentration to generate a dose-response curve, from which parameters like AC₄₀ can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of **CK-963** to its target, cardiac troponin.

Objective: To determine the dissociation constant (K_d) of the interaction between **CK-963** and a cardiac troponin chimera.

Procedure:

- **Sample Preparation:** The cardiac troponin chimera is placed in the sample cell of the calorimeter, and **CK-963** is loaded into the injection syringe. Both are in a matched buffer solution to minimize heats of dilution.
- **Titration:** A series of small injections of **CK-963** are made into the sample cell containing the troponin chimera.
- **Heat Measurement:** The heat change associated with each injection is measured. As the troponin becomes saturated with **CK-963**, the heat change per injection decreases.
- **Data Analysis:** The resulting data are fitted to a binding model to determine the stoichiometry (n), enthalpy change (ΔH), and the association constant (K_a), from which the dissociation constant (K_d = 1/K_a) is calculated.[\[4\]](#)[\[5\]](#)

Rat Echocardiography for Cardiac Function Assessment

This in vivo imaging technique is used to assess the effect of **CK-963** on cardiac contractility in a living animal model.

Objective: To measure the change in left ventricular fractional shortening (LVFS) in response to **CK-963** administration in rats.

Procedure:

- **Animal Preparation:** Anesthetized Sprague-Dawley rats are used. The chest area is shaved, and the rat is placed in a supine position on a heating pad to maintain body temperature.
- **Echocardiography:** A high-frequency ultrasound transducer is used to obtain M-mode images of the left ventricle in the parasternal short-axis view.
- **Drug Administration:** **CK-963** is administered via continuous or stepwise intravenous infusion.
- **Image Acquisition:** Echocardiographic measurements are taken at baseline and throughout the infusion period.
- **Data Analysis:** Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode tracings. Fractional shortening is calculated using the formula: $FS (\%) = [(LVIDd - LVIDs) / LVIDd] \times 100$.^{[1][2][3]}

In Vivo Pharmacokinetic Study in Rats

This study determines how the body processes **CK-963**, including its absorption, distribution, metabolism, and excretion.

Objective: To determine the pharmacokinetic parameters of **CK-963**, such as clearance and half-life, in rats.

Procedure:

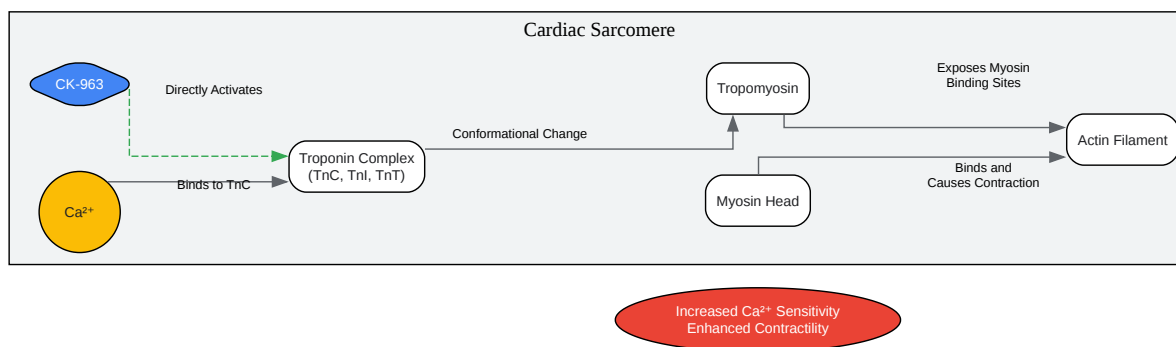
- **Animal Preparation:** Male Sprague-Dawley rats are used.
- **Drug Administration:** A single intravenous (IV) dose of **CK-963** is administered.

- **Blood Sampling:** Blood samples are collected at multiple time points after drug administration.
- **Plasma Analysis:** Plasma is separated from the blood samples, and the concentration of **CK-963** is measured using a validated analytical method, such as LC-MS/MS.
- **Data Analysis:** The plasma concentration-time data are used to calculate pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Visualizations

Signaling Pathway of CK-963

The following diagram illustrates the mechanism of action of **CK-963** at the level of the cardiac sarcomere.

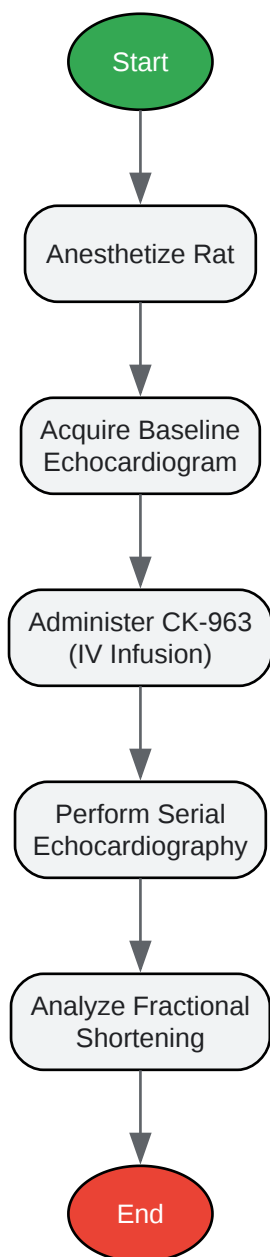


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Caption: Mechanism of action of **CK-963** on the cardiac sarcomere.

Experimental Workflow for In Vivo Rat Echocardiography

This diagram outlines the key steps in the in vivo assessment of **CK-963**'s effect on cardiac function.



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Caption: Workflow for in vivo rat echocardiography study of **CK-963**.

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